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molecular formula C8H15NO3 B104805 N-BOC-(methylamino)acetaldehyde CAS No. 123387-72-4

N-BOC-(methylamino)acetaldehyde

Cat. No. B104805
M. Wt: 173.21 g/mol
InChI Key: MSWTVSDFEYSRMQ-UHFFFAOYSA-N
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Patent
US08048884B2

Procedure details

Combine under a nitrogen atmosphere, dichloromethane (37.91 moles; 2.43 L), dimethyl sulfoxide (7.30 moles; 518.4 mL), triethylamine (1.85 moles; 257.7 mL), and (2-hydroxy-ethyl)-methyl-carbamic acid t-butyl ester (924.5 mmoles; 162.0 g). Add in steps sulfur trioxide:pyridine complex (1.849 moles; 300.3 g), maintaining the reaction temperature less than 20° C. Stir the reaction mixture at ambient temperature overnight. Add 1.0 L water, separate the organic layer, wash with 10% citric acid in water (800 mL), water and brine. Concentrate and pass through a silica plug, eluting with 20% ethyl acetate/hexanes. Add toluene (200 mL) and concentrate to provide the title intermediate (yield 62.45%, 100 g).
Quantity
2.43 L
Type
reactant
Reaction Step One
Quantity
518.4 mL
Type
reactant
Reaction Step Two
Quantity
257.7 mL
Type
reactant
Reaction Step Three
Quantity
162 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
1 L
Type
solvent
Reaction Step Six
Yield
62.45%

Identifiers

REACTION_CXSMILES
ClCCl.CS(C)=O.C(N(CC)CC)C.[C:15]([O:19][C:20](=[O:26])[N:21]([CH2:23][CH2:24][OH:25])[CH3:22])([CH3:18])([CH3:17])[CH3:16].S(=O)(=O)=O>O>[C:15]([O:19][C:20](=[O:26])[N:21]([CH3:22])[CH2:23][CH:24]=[O:25])([CH3:18])([CH3:17])[CH3:16]

Inputs

Step One
Name
Quantity
2.43 L
Type
reactant
Smiles
ClCCl
Step Two
Name
Quantity
518.4 mL
Type
reactant
Smiles
CS(=O)C
Step Three
Name
Quantity
257.7 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
162 g
Type
reactant
Smiles
C(C)(C)(C)OC(N(C)CCO)=O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)=O
Step Six
Name
Quantity
1 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Stir the reaction mixture at ambient temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
pyridine complex (1.849 moles; 300.3 g), maintaining the reaction temperature less than 20° C
CUSTOM
Type
CUSTOM
Details
separate the organic layer
WASH
Type
WASH
Details
wash with 10% citric acid in water (800 mL), water and brine
CONCENTRATION
Type
CONCENTRATION
Details
Concentrate
WASH
Type
WASH
Details
pass through a silica plug, eluting with 20% ethyl acetate/hexanes
CONCENTRATION
Type
CONCENTRATION
Details
Add toluene (200 mL) and concentrate

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)(C)(C)OC(N(CC=O)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 100 g
YIELD: PERCENTYIELD 62.45%
YIELD: CALCULATEDPERCENTYIELD 62.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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